Acide (4-cyclohexylphénoxy)acétique

Vue d'ensemble

Description

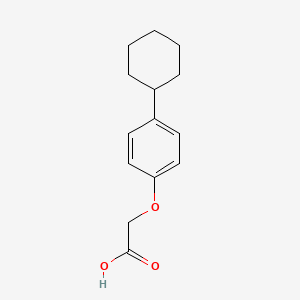

(4-Cyclohexylphenoxy)acetic acid is an organic compound with the molecular formula C14H18O3 It is characterized by a phenoxy group substituted with a cyclohexyl ring and an acetic acid moiety

Applications De Recherche Scientifique

(4-Cyclohexylphenoxy)acetic acid has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, although specific medical applications are still under research.

Industry: Utilized in the development of specialty chemicals and materials.

Mécanisme D'action

Target of Action

The primary target of (4-Cyclohexylphenoxy)acetic acid is the Fatty Acid Amide Hydrolase (FAAH) . FAAH is a promising target for the development of drugs to treat neurological diseases .

Mode of Action

It is known that acetic acid, a related compound, can induce pain sensation by leading to the production of a localized inflammatory response from the release of free arachidonic acid from tissue phospholipids via cyclooxygenase (cox), producing prostaglandin .

Biochemical Pathways

It is known that acetic acid, a related compound, is involved in numerous metabolic pathways in all plants .

Pharmacokinetics

Most nonsteroidal anti-inflammatory drugs (nsaids), which include acetic acid derivatives, are mainly administered orally and are best described by the ladme model, which describes the liberation, absorption, distribution, metabolism, and elimination of a drug .

Result of Action

It is known that acetic acid, a related compound, is an antimicrobial agent used to treat susceptible infections of the external auditory canal .

Action Environment

It is known that environmental factors such as the acid–base value, temperature, moisture, reaction time, and additives can influence the release characteristics of carbonized fly ash, a process that involves acetic acid .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (4-Cyclohexylphenoxy)acetic acid typically involves the reaction of 4-cyclohexylphenol with chloroacetic acid under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the phenoxide ion attacks the carbon atom of the chloroacetic acid, resulting in the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for (4-Cyclohexylphenoxy)acetic acid are not well-documented, the general approach would involve large-scale synthesis using similar reaction conditions as in the laboratory synthesis. Optimization of reaction parameters such as temperature, solvent, and catalyst would be essential to achieve high yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions

(4-Cyclohexylphenoxy)acetic acid can undergo various chemical reactions, including:

Oxidation: The phenolic group can be oxidized to form quinones.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration, respectively.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Alcohols and other reduced forms.

Substitution: Halogenated or nitrated phenoxyacetic acids.

Comparaison Avec Des Composés Similaires

Similar Compounds

Phenoxyacetic acid: Lacks the cyclohexyl group, making it less hydrophobic.

Cyclohexylacetic acid: Lacks the phenoxy group, resulting in different reactivity and properties.

4-Phenylphenoxyacetic acid: Contains a phenyl group instead of a cyclohexyl group, affecting its steric and electronic properties.

Uniqueness

(4-Cyclohexylphenoxy)acetic acid is unique due to the presence of both a cyclohexyl group and a phenoxyacetic acid moiety. This combination imparts distinct physicochemical properties, such as increased hydrophobicity and specific reactivity patterns, making it valuable for specialized applications in research and industry.

Activité Biologique

(4-Cyclohexylphenoxy)acetic acid, a derivative of phenylacetic acid, is gaining attention in the field of medicinal chemistry due to its diverse biological activities. This compound exhibits potential as an antimicrobial agent and may play a role in various therapeutic applications. This article aims to provide a comprehensive overview of the biological activities associated with (4-Cyclohexylphenoxy)acetic acid, supported by research findings and case studies.

Chemical Structure and Properties

(4-Cyclohexylphenoxy)acetic acid has the molecular formula C₁₄H₁₈O₂, characterized by a cyclohexyl group attached to a phenoxyacetic acid moiety. The presence of both hydrophobic and hydrophilic components in its structure contributes to its biological activity.

Antimicrobial Activity

Research indicates that (4-Cyclohexylphenoxy)acetic acid possesses significant antimicrobial properties. A study demonstrated that phenylacetic acid derivatives, including this compound, showed effective inhibition against various bacterial strains. The mechanism of action is believed to involve disruption of bacterial cell membranes and interference with metabolic processes.

- Case Study : In a comparative study involving several phenylacetic acid derivatives, (4-Cyclohexylphenoxy)acetic acid exhibited an IC₅₀ value of approximately 0.8038 mg/mL against Agrobacterium tumefaciens, indicating strong antibacterial activity compared to standard antibiotics like chloramphenicol .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In vitro studies have shown that (4-Cyclohexylphenoxy)acetic acid can inhibit the production of pro-inflammatory cytokines, suggesting its potential use in treating inflammatory diseases.

- Research Findings : A recent study highlighted that treatment with (4-Cyclohexylphenoxy)acetic acid led to a significant reduction in TNF-alpha and IL-6 levels in cultured macrophages, indicating its effectiveness in modulating inflammatory responses.

The biological activity of (4-Cyclohexylphenoxy)acetic acid can be attributed to several mechanisms:

- Membrane Disruption : The compound alters the integrity of bacterial cell membranes, leading to increased permeability and eventual cell lysis.

- Inhibition of Protein Synthesis : It interferes with ribosomal function, thereby inhibiting protein synthesis crucial for bacterial survival.

- Modulation of Signaling Pathways : The compound may influence various signaling pathways involved in inflammation and immune response.

Data Table: Biological Activities Summary

| Activity Type | Effectiveness | Mechanism of Action |

|---|---|---|

| Antimicrobial | IC₅₀ = 0.8038 mg/mL | Membrane disruption, inhibition of protein synthesis |

| Anti-inflammatory | Significant reduction in cytokines | Modulation of inflammatory pathways |

Propriétés

IUPAC Name |

2-(4-cyclohexylphenoxy)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O3/c15-14(16)10-17-13-8-6-12(7-9-13)11-4-2-1-3-5-11/h6-9,11H,1-5,10H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FODXAKQIZRQXBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2=CC=C(C=C2)OCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90325936 | |

| Record name | (4-cyclohexylphenoxy)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90325936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1878-56-4 | |

| Record name | NSC522030 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=522030 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (4-cyclohexylphenoxy)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90325936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.